molecular formula C20H30O2 B12441161 (1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-alpha7,alpha7,1,4a-tetramethyl-1,7-phenanthrenedimethanol; 8,11,13-Abietatriene-15,18-diol

(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-alpha7,alpha7,1,4a-tetramethyl-1,7-phenanthrenedimethanol; 8,11,13-Abietatriene-15,18-diol

Cat. No.: B12441161
M. Wt: 302.5 g/mol
InChI Key: FKCPLBHSZGVMNG-ZYJPSCNZSA-N
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Description

2-[(4bS,8R)-8-(hydroxymethyl)-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propan-2-ol is a complex organic compound with a unique structure It features a hexahydrophenanthrene core, which is a partially hydrogenated derivative of phenanthrene, a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4bS,8R)-8-(hydroxymethyl)-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propan-2-ol likely involves multiple steps, including the formation of the hexahydrophenanthrene core and the introduction of hydroxymethyl and propan-2-ol groups. Typical synthetic routes may include:

    Hydrogenation: Partial hydrogenation of phenanthrene to form hexahydrophenanthrene.

    Functional Group Introduction: Introduction of hydroxymethyl and propan-2-ol groups through reactions such as hydroxylation and alkylation.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Simpler alcohols, hydrocarbons.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

2-[(4bS,8R)-8-(hydroxymethyl)-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propan-2-ol may have various applications in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biochemical pathways involving hydroxyl and alkyl groups.

    Medicine: Investigating its pharmacological properties and potential therapeutic applications.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4bS,8R)-8-(hydroxymethyl)-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propan-2-ol would depend on its specific interactions with molecular targets. This may involve:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Receptor Interaction: Modulating receptor function in biological systems.

    Pathway Modulation: Affecting biochemical pathways through its functional groups.

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene: The parent compound, a polycyclic aromatic hydrocarbon.

    Hexahydrophenanthrene: A partially hydrogenated derivative of phenanthrene.

    Other Hydroxymethyl and Propan-2-ol Derivatives: Compounds with similar functional groups.

Uniqueness

2-[(4bS,8R)-8-(hydroxymethyl)-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propan-2-ol is unique due to its specific combination of a hexahydrophenanthrene core with hydroxymethyl and propan-2-ol groups, which may confer distinct chemical and biological properties.

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

2-[(4bS,8R)-8-(hydroxymethyl)-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propan-2-ol

InChI

InChI=1S/C20H30O2/c1-18(2,22)15-7-8-16-14(12-15)6-9-17-19(3,13-21)10-5-11-20(16,17)4/h7-8,12,17,21-22H,5-6,9-11,13H2,1-4H3/t17?,19-,20+/m0/s1

InChI Key

FKCPLBHSZGVMNG-ZYJPSCNZSA-N

Isomeric SMILES

C[C@]1(CCC[C@]2(C1CCC3=C2C=CC(=C3)C(C)(C)O)C)CO

Canonical SMILES

CC1(CCCC2(C1CCC3=C2C=CC(=C3)C(C)(C)O)C)CO

Origin of Product

United States

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